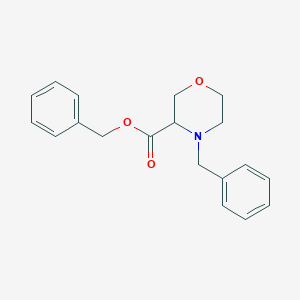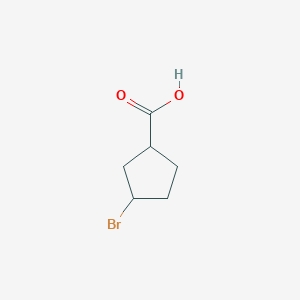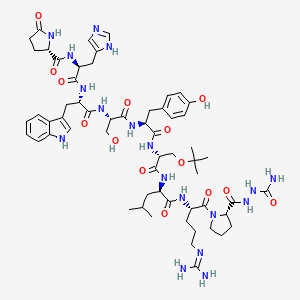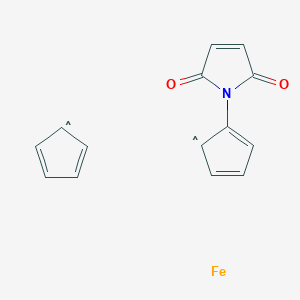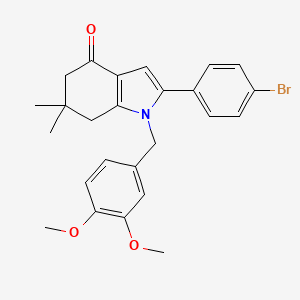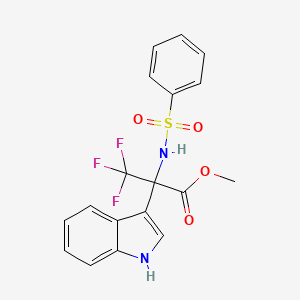
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95% (also known as 3HB-CAT-95) is an organoboron compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of new compounds, and has been used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
3HB-CAT-95 has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug delivery. In particular, 3HB-CAT-95 has been used as a reagent for the synthesis of new compounds, such as organoboronates and boron-containing molecules. It has also been used to study the inhibition of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Mecanismo De Acción
The mechanism of action of 3HB-CAT-95 is not fully understood. However, it is known that the boron atom in the 3HB-CAT-95 molecule is able to interact with certain functional groups, such as alcohols and amines. This interaction is believed to be responsible for the inhibition of enzymes, as well as the transport of drugs to specific sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3HB-CAT-95 are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3HB-CAT-95 in lab experiments is its ability to interact with certain functional groups, such as alcohols and amines. This allows for the synthesis of new compounds, as well as the inhibition of enzymes and the transport of drugs to specific sites in the body. However, 3HB-CAT-95 is not without its limitations. It is a relatively expensive reagent and can be difficult to handle in the laboratory. Additionally, the mechanism of action of 3HB-CAT-95 is not fully understood, so it is difficult to predict the exact effects of the compound.
Direcciones Futuras
There are a number of potential future directions for 3HB-CAT-95. One potential direction is the development of new compounds that can be synthesized using 3HB-CAT-95. Additionally, further research into the mechanism of action of 3HB-CAT-95 could lead to new applications for the compound. Finally, the development of more efficient and cost-effective methods for the synthesis of 3HB-CAT-95 could lead to increased use of the compound in laboratory experiments.
Métodos De Síntesis
The synthesis of 3HB-CAT-95 is achieved through a two-step reaction. The first step involves the reaction of 3-hexenol with boronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This reaction yields a boronate ester, which is then reacted with catechol in the presence of a base (such as NaOH) to yield the desired 3HB-CAT-95.
Propiedades
IUPAC Name |
2-hex-3-en-3-yl-1,3,2-benzodioxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZEZBDXVOEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=CCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-but-1-enyl)-benzo[1,3,2]dioxaborole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

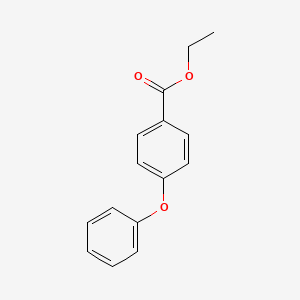
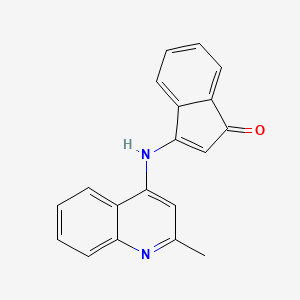

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)
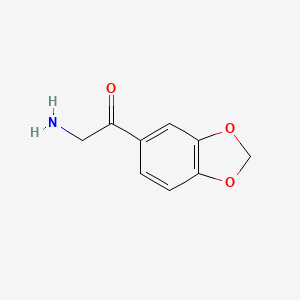
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
